molecular formula C12H11NO2 B372581 2-(Naphthalen-1-yloxy)acetamide CAS No. 326887-07-4

2-(Naphthalen-1-yloxy)acetamide

Cat. No. B372581
M. Wt: 201.22g/mol
InChI Key: DEZGTCIAWFYNLJ-UHFFFAOYSA-N
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Description

“2-(Naphthalen-1-yloxy)acetamide” is a chemical compound with the linear formula C12H11NO2 . It is related to other compounds such as “2-(Naphthalen-1-yloxy)acetic acid” and “N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE” which have similar structures .


Synthesis Analysis

The synthesis of “2-(Naphthalen-1-yloxy)acetamide” and its derivatives has been discussed in several papers . The exact method of synthesis can vary depending on the specific derivative being synthesized.


Molecular Structure Analysis

The molecular structure of “2-(Naphthalen-1-yloxy)acetamide” consists of a naphthalene ring attached to an acetamide group via an oxygen atom . The exact structure can vary depending on the specific derivative .


Chemical Reactions Analysis

The chemical reactions involving “2-(Naphthalen-1-yloxy)acetamide” and its derivatives have been studied in several papers . The exact reactions can vary depending on the specific derivative and the conditions of the reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Naphthalen-1-yloxy)acetamide” and its derivatives can be found in several databases . These properties can include molecular weight, solubility, melting point, and more.

Scientific Research Applications

Anti-HIV Activity

2-(Naphthalen-1-yloxy)acetamide derivatives have been explored for their potential anti-HIV activities. A series of naphthalene derivatives, synthesized from naphthalene-derived glycine, demonstrated inhibitory activity against HIV-1 and HIV-2 in MT-4 cells (Hamad et al., 2010). Density functional theory studies also support the potential of acetamide derivatives as anti-HIV drugs (Oftadeh, Mahani & Hamadanian, 2013).

Anti-Parkinson's Activity

Certain 2-(naphthalen-1-yloxy)acetamide derivatives have shown promising results in anti-Parkinson's screening. Specifically, derivatives with 4-thiazolidinone exhibited significant activity in an in vitro free radical scavenging assay and in vivo models (Gomathy, Antony, Elango, Singh & Gowramma, 2012).

Antiproliferative Activities

Derivatives of N-(naphthalen-2-yl)acetamide have demonstrated antiproliferative activities against various human cancer cell lines. One derivative was particularly active against nasopharyngeal carcinoma, showing specific cytotoxicity without affecting peripheral blood mononuclear cells (Chen et al., 2013).

Local Anaesthetic Activity

Research has indicated that certain 2-(naphthalen-1-yloxy)acetamide derivatives have local anaesthetic effects. One such derivative demonstrated potency, onset, and duration of action comparable to lidocaine in various in vivo models (Jindal, Coumar, Singh, Ismail, Zambare & Bodhankar, 2003).

Anticancer Screening

Some 2-(naphthalen-1-yloxy)acetamide derivatives were found to exhibit potent inhibitory activities in various cancer cell lines. Notably, derivatives with 1,2,3-triazole showed significant cytotoxic potential against CNS, Melanoma, and Breast cancer panels (Dhuda, Kapadiya, Ladva, Jivani & Modha, 2021).

Safety And Hazards

The safety and hazards associated with “2-(Naphthalen-1-yloxy)acetamide” and its derivatives are not fully known. Some information can be found in safety data sheets and other resources .

properties

IUPAC Name

2-naphthalen-1-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZGTCIAWFYNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-1-yloxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
V Verma, B Yogi, SK Gupta - Research Journal of Pharmacy and …, 2020 - rjptonline.org
We have tried to synthesize in the present research a series of novel derivatives of acetamide 2-(substituted phenoxy)-N-(substituted phenyl) acetamide, N-(substituted phenyl)-2-(…
Number of citations: 3 rjptonline.org
R Kalariya, V Pandya, N Gohil, G Bhattacharjee… - European Journal of …, 2022 - Elsevier
The development of antimicrobials having a unique mode of action is essential to solve multi-drug resistance challenges. Herein, we have designed and synthesized novel amide-…
Number of citations: 4 www.sciencedirect.com
DP Jindal, MS Coumar, B Singh… - …, 2003 - thieme-connect.com
The synthesis of 2-substituted-N-(2-diethylaminoethyl)acetamide oxalates (6a, 6b) and the evaluation of their in vivo local anaesthetic activities are described. The compounds 6a and …
Number of citations: 5 www.thieme-connect.com
S Kumar, P Kumar, N Sati - Journal of Pharmacy & Bioallied …, 2012 - ncbi.nlm.nih.gov
Materials and Methods: The chemical structures of synthesized compounds were elucidated on the basis of IR and 1H NMR spectroscopy. The synthesized compounds were screened …
Number of citations: 22 www.ncbi.nlm.nih.gov
W Lijiao, S Chen - Journal of Xihua University (Natural Science Edition), 2021 - xhuqk.com
SIRT2, an atypical deacetylase, belongs to one of the seven subtypes of Surtuin protein, which plays an important role in the occurrence and development of cancer, neurodegenerative …
Number of citations: 2 www.xhuqk.com
X Zhang, GN Zhang, Y Wang, M Zhu… - Chemistry & …, 2019 - Wiley Online Library
Influenza A virus (IAV), a highly pathogenic virus to human beings, is most susceptible to mutation and thus causes rapid, severe global pandemics resulting in millions of fatalities …
Number of citations: 7 onlinelibrary.wiley.com
P Wang, U Luchowska-Stanska… - Journal of medicinal …, 2020 - ACS Publications
Exchange proteins directly activated by cAMP (EPAC) play a central role in various biological functions, and activation of the EPAC1 protein has shown potential benefits for the …
Number of citations: 13 pubs.acs.org
L Wang, M Liu, Y Zu, H Yao, C Wu, R Zhang… - European Journal of …, 2022 - Elsevier
NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which makes it an attractive target for the treatment of many diseases associated with NAD exhaustion such as …
Number of citations: 8 www.sciencedirect.com
G Faudone, R Zhubi, F Celik, S Knapp… - Journal of Medicinal …, 2022 - ACS Publications
As a master regulator of neurogenesis, the orphan nuclear receptor tailless homologue (TLX, NR2E1) maintains neuronal stem cell homeostasis by acting as a transcriptional repressor …
Number of citations: 5 pubs.acs.org
VR Arava, SR Bandatmakuru - DER PHARMA CHEMICA, 2013 - researchgate.net
A new method for the synthesis of N-alkyl anilines from phenols is described via Smiles rearrangement. The resulting anilines are versatile intermediates for further synthetic …
Number of citations: 1 www.researchgate.net

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